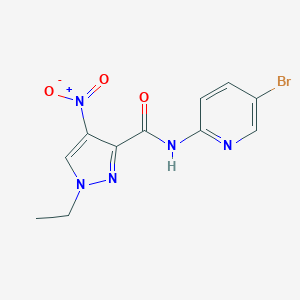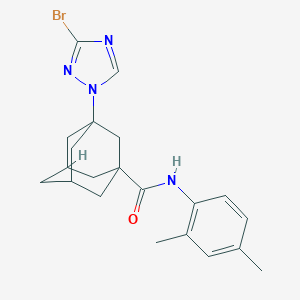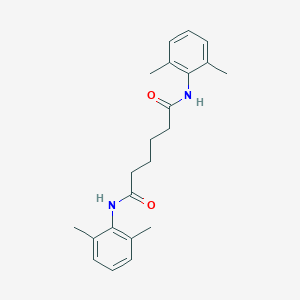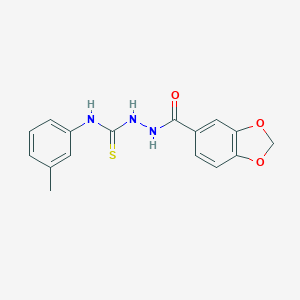
1-(m-tolyl)-3-(piperonyloylamino)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(m-Tolyl)-3-(piperonyloylamino)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-tolyl)-3-(piperonyloylamino)thiourea typically involves the reaction of m-tolyl isothiocyanate with piperonyloyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(m-Tolyl)-3-(piperonyloylamino)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions can be conducted in polar solvents like ethanol or methanol, often under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thioureas
Aplicaciones Científicas De Investigación
1-(m-tolyl)-3-(piperonyloylamino)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(m-tolyl)-3-(piperonyloylamino)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(o-tolyl)-3-(piperonyloylamino)thiourea
- 1-(p-tolyl)-3-(piperonyloylamino)thiourea
- 1-(m-tolyl)-3-(benzoylamino)thiourea
Uniqueness
1-(m-tolyl)-3-(piperonyloylamino)thiourea is unique due to the presence of both the m-tolyl and piperonyloyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H15N3O3S |
|---|---|
Peso molecular |
329.4g/mol |
Nombre IUPAC |
1-(1,3-benzodioxole-5-carbonylamino)-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H15N3O3S/c1-10-3-2-4-12(7-10)17-16(23)19-18-15(20)11-5-6-13-14(8-11)22-9-21-13/h2-8H,9H2,1H3,(H,18,20)(H2,17,19,23) |
Clave InChI |
VAKBHISWSLOVQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B457787.png)

![methyl 2-{[(4-chloroanilino)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B457789.png)

![Ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B457791.png)
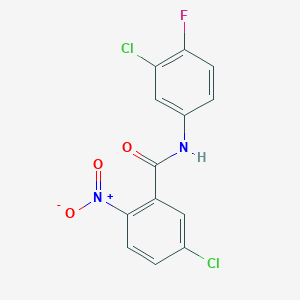
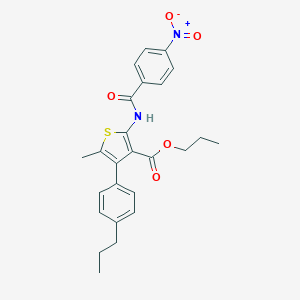

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B457797.png)
